An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. The piperidine scaffold, a ubiquitous feature in a multitude of pharmaceuticals and natural products, continues to be a focal point of medicinal chemistry.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate compounds of significant interest.
This technical guide provides a comprehensive framework for the analysis of methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate. It is designed not as a rigid set of instructions, but as a dynamic blueprint for researchers, scientists, and drug development professionals. Herein, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is grounded in established analytical techniques, providing you with the tools to meticulously elucidate the physicochemical properties of this and structurally related compounds.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate, this involves a synergistic application of spectroscopic and spectrometric techniques.
Core Molecular Attributes
The hydrochloride salt of the target compound is catalogued with the CAS Number 1909336-72-6.[3] The free base is expected to possess the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C9H15F2NO2 | [4] |
| Molecular Weight | 207.22 g/mol | [4] |
| Monoisotopic Mass | 207.10708505 Da | [4] |
A related analogue, methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate, shares the same molecular formula and weight, underscoring the importance of meticulous spectroscopic analysis to confirm the position of the carboxylate group.[4]
Spectroscopic and Spectrometric Characterization
The precise connectivity and three-dimensional structure of methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate are best determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For piperidine derivatives, both ¹H and ¹³C NMR are indispensable.[5]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).
-
¹H NMR Acquisition:
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Acquire a standard ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
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Key expected signals include the methyl ester singlet, the difluoroethyl group triplet of triplets, and the multiplets of the piperidine ring protons.
-
-
¹³C NMR Acquisition:
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Obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
The carbonyl carbon of the ester and the carbon bearing the two fluorine atoms will be particularly informative.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks.
-
Utilize Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons.
-
Employ Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the piperidine ring.
-
Causality of Experimental Choices: The use of a suite of 2D NMR experiments is critical for the unambiguous assignment of all proton and carbon signals, especially in a saturated heterocyclic system like piperidine where signal overlap in the 1D spectra is common.
Mass spectrometry provides the exact mass of the molecule and valuable information about its fragmentation patterns, further confirming the structure.[1]
Experimental Protocol: Mass Spectrometry Analysis
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Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS):
-
Determine the accurate mass of the molecular ion ([M+H]⁺ for the free base).
-
Compare the experimentally determined mass to the calculated exact mass to confirm the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to deduce the structural components. Common fragmentation pathways for piperidine derivatives include the loss of substituents from the ring.[1]
-
Self-Validating System: The combination of HRMS, which confirms the elemental formula, and MS/MS, which provides structural fragments, creates a robust, self-validating system for structural confirmation.
Diagram: Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate.
Physicochemical Properties: Determination and Significance
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Physical State and Thermal Properties
The melting point and boiling point provide information about the purity and physical state of the compound under ambient conditions.
| Property | Experimental Value | Reference/Method |
| Melting Point | To Be Determined | Differential Scanning Calorimetry (DSC) |
| Boiling Point | To Be Determined | Thermogravimetric Analysis (TGA) / Distillation |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality of Experimental Choices: DSC is a highly sensitive technique for determining thermal transitions and is the industry standard for melting point determination and purity assessment.
Solubility
Solubility in both aqueous and organic media is a critical parameter influencing bioavailability and formulation development. The parent compound, methyl piperidine-4-carboxylate, is reported to be slightly soluble in water.[6]
| Solvent | Solubility | Reference/Method |
| Water | To Be Determined | HPLC-UV or Gravimetric Analysis |
| Ethanol | To Be Determined | HPLC-UV or Gravimetric Analysis |
| Dichloromethane | To Be Determined | HPLC-UV or Gravimetric Analysis |
Experimental Protocol: HPLC-UV for Solubility Determination
-
Equilibration: Add an excess of the compound to a known volume of the solvent of interest. Shake the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Preparation: Centrifuge the suspension to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.
-
Quantification: Analyze the clear filtrate by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.
Self-Validating System: The use of a validated, specific HPLC method ensures that the measured concentration corresponds only to the compound of interest, avoiding interference from impurities or degradation products.
Acidity/Basicity (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For piperidine derivatives, the basicity of the nitrogen atom is a key characteristic.[7]
| Property | Experimental Value | Reference/Method |
| pKa | To Be Determined | Potentiometric Titration or UV-pH Titration |
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Causality of Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable groups.[7]
Chromatographic and Spectroscopic Purity
Ensuring the purity of a compound is a prerequisite for all subsequent biological and toxicological studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in the pharmaceutical industry.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area.
Diagram: HPLC Purity Workflow
Caption: Standard workflow for purity determination by HPLC.
Concluding Remarks for the Practicing Scientist
The comprehensive physicochemical characterization of methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate, as outlined in this guide, is a critical endeavor for any research or development program involving this molecule. While specific experimental values for this compound are not yet widely published, the methodologies presented here provide a robust and scientifically sound framework for their determination. By understanding the "why" behind each experimental choice and employing self-validating analytical systems, researchers can generate high-quality, reliable data that will accelerate the journey from discovery to application.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Molport. (n.d.). methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride.
- Guidechem. (n.d.). Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate 1565620-86-1 wiki.
- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
- Ambeed. (n.d.). 1909336-72-6|Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride.
- PubMed. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
- Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti.
- Thermo Scientific Chemicals. (n.d.). Methyl piperidine-4-carboxylate, 98%.
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